Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate
Description
Properties
Molecular Formula |
C11H10FNO2S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
GGFBEMGBBPMCLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-Bromoaniline Derivatives
Palladium-catalyzed cross-coupling offers a modular approach to assemble the benzothiazole scaffold. A representative protocol involves reacting 2-bromo-5-fluoroaniline with (4-methoxyphenyl)methanethiol in the presence of tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Xantphos. Subsequent treatment with trifluoroacetic acid (TFA) yields ethyl 2-(5-fluorobenzo[d]thiazol-2-yl)acetate.
Key Advantages :
- Tolerance for diverse substituents on the aryl bromide
- High functional group compatibility due to mild reaction conditions
Optimized Parameters :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Solvent : Dioxane
- Temperature : 100°C
- Yield : 80–85%
| Parameter | Value | Source Citation |
|---|---|---|
| Aryl Bromide | 2-Bromo-5-fluoroaniline | |
| Thiol Component | (4-Methoxyphenyl)methanethiol | |
| Catalyst System | Pd₂(dba)₃/Xantphos | |
| Acid | Trifluoroacetic acid | |
| Yield | 80–85% |
Alkylation of 2-Amino-5-Fluorobenzo[d]thiazole
Functionalization of pre-formed benzothiazoles provides an alternative pathway. 2-Amino-5-fluorobenzo[d]thiazole, synthesized via cyclization of 5-fluoro-2-aminothiophenol with cyanogen bromide, undergoes alkylation with ethyl bromoacetate. The reaction requires deprotonation of the amine using a strong base, such as sodium hydride, to facilitate nucleophilic attack on the alkylating agent.
Critical Considerations :
- Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
- Solvent : Tetrahydrofuran (THF) or DMF
- Temperature : 0°C to room temperature
- Yield : 60–70% after recrystallization
| Parameter | Value | Source Citation |
|---|---|---|
| Starting Material | 2-Amino-5-fluorobenzo[d]thiazole | |
| Alkylating Agent | Ethyl bromoacetate | |
| Base | Sodium hydride | |
| Solvent | Tetrahydrofuran | |
| Yield | 60–70% |
Cyanomethylene Benzothiazole Route
Cyanomethylene benzothiazole derivatives serve as versatile intermediates. Treatment of 5-fluoro-2-cyanobenzothiazole with concentrated hydrochloric acid (HCl) and ethanol at ambient temperature generates this compound via acid-catalyzed esterification. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.
Mechanistic Insights :
- Protonation of the nitrile group enhances electrophilicity.
- Nucleophilic attack by ethanol forms an imidate intermediate.
- Rearrangement and hydrolysis yield the acetate ester.
| Parameter | Value | Source Citation |
|---|---|---|
| Intermediate | 5-Fluoro-2-cyanobenzothiazole | |
| Acid | Hydrochloric acid | |
| Solvent | Ethanol | |
| Reaction Time | 48 hours | |
| Yield | 70–75% |
Comparative Analysis of Synthetic Methods
The choice of method depends on substrate availability, scalability, and desired purity:
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 65–75 | 85–90 | Moderate | Direct ring formation |
| Palladium Coupling | 80–85 | 90–95 | High | Functional group tolerance |
| Alkylation | 60–70 | 80–85 | Low | Uses pre-formed benzothiazoles |
| Cyanomethylene Route | 70–75 | 88–92 | Moderate | Mild conditions |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The fluorine substituent in Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate distinguishes it from other benzothiazole derivatives. Key analogs include:
Key Observations:
- Heterocycle Variation : Replacing the thiazole ring with an imidazole (e.g., ) alters hydrogen-bonding capacity and aromaticity, which may affect pharmacological activity .
Research Findings and Structure-Activity Relationships (SAR)
Biological Activity
Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a benzothiazole ring substituted with a fluorine atom, enhancing its lipophilicity and biological activity. The presence of the fluorine atom is crucial as it can improve the compound's binding affinity to various biological targets, which is essential for its efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been evaluated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these cell lines suggest significant cytotoxic activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Induction of apoptosis via caspase activation |
| HepG2 | 18.6 | Inhibition of cell proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to enzymes or receptors involved in microbial growth and cancer cell proliferation. This binding can lead to the modulation of various signaling pathways, resulting in:
- Inhibition of DNA synthesis in cancer cells.
- Disruption of cell membrane integrity in bacteria.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
Comparative Analysis with Related Compounds
This compound can be compared with other benzothiazole derivatives to highlight its unique properties. For instance, the presence of the fluorine atom distinguishes it from compounds like Ethyl 2-(benzo[D]thiazol-2-YL)acetate, which lacks this substituent.
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Ethyl 2-(benzo[D]thiazol-2-YL)acetate | 25.0 | Anticancer |
| Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate | 30.0 | Antimicrobial |
| This compound | 15.4 | Anticancer & Antimicrobial |
Case Studies
- Antimicrobial Efficacy Study : A study published in GSC Biological and Pharmaceutical Sciences demonstrated the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
- Cancer Cell Proliferation Inhibition : In a research article from MDPI, the compound was tested against multiple cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms .
- Structure-Activity Relationship Analysis : A study highlighted the importance of substituent variations on benzothiazole derivatives, establishing that compounds with electron-withdrawing groups like fluorine exhibited enhanced biological activities compared to their unsubstituted counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
